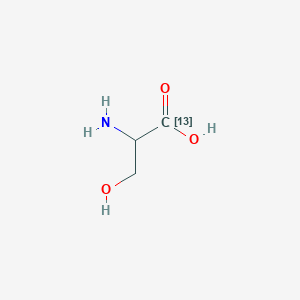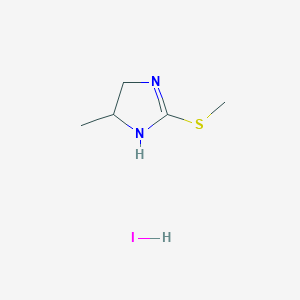
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as phenylalanine or its derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the tetrahydroisoquinoline ring. This can be achieved through various methods, including Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone.
Resolution: The resulting racemic mixture is then resolved to obtain the desired (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Resolution: Employing automated systems for the resolution of enantiomers to ensure consistency and efficiency.
Purification: Using techniques such as crystallization and recrystallization to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities.
Applications De Recherche Scientifique
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs for neurological disorders and cancer.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in neurotransmission and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A non-chiral analog with similar structural features but different biological activities.
Isoquinoline: A related compound with a fully aromatic ring system, used in the synthesis of various alkaloids.
Quinoline: Another related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Uniqueness
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. Its versatility in chemical reactions and applications in various fields further highlights its importance.
Propriétés
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77497-95-1 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
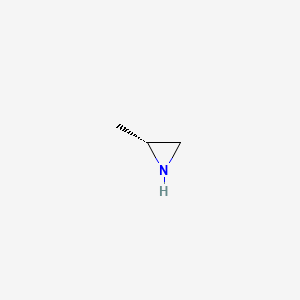
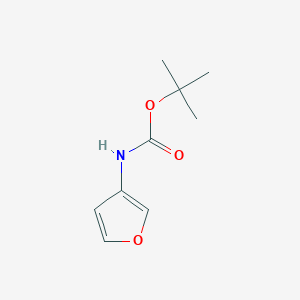
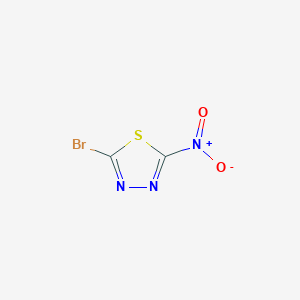
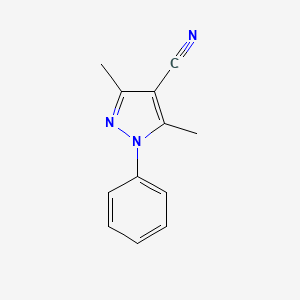
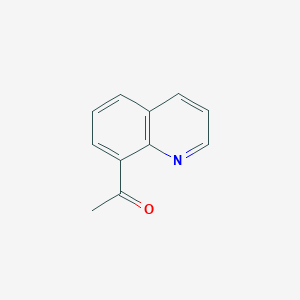
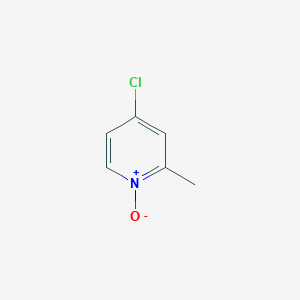
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
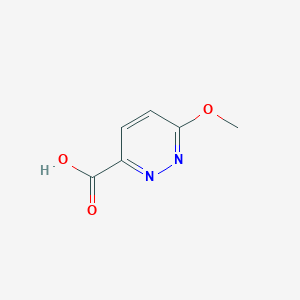

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

